molecular formula C24H17BrN4O3 B11264045 2-(4-bromophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

2-(4-bromophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

Cat. No.: B11264045
M. Wt: 489.3 g/mol
InChI Key: PLGVKJGGFQHTKH-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-4-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-4-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, including the formation of the oxadiazole ring and the phthalazinone core. Common synthetic routes may include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Phthalazinone Core: This step may involve the condensation of phthalic anhydride with hydrazine derivatives, followed by cyclization.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl and bromophenyl groups.

    Reduction: Reduction reactions may target the oxadiazole ring or the phthalazinone core.

    Substitution: Substitution reactions can occur at the bromophenyl group, where the bromine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution may result in various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology

In biological research, phthalazinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

The compound may have potential therapeutic applications, including the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, such compounds can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-4-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE likely involves interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole and phthalazinone moieties may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar core structures but different substituents.

    Oxadiazole Derivatives: Compounds with the oxadiazole ring but different attached groups.

Uniqueness

The uniqueness of 2-(4-BROMOPHENYL)-4-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE lies in its specific combination of functional groups, which may confer unique biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C24H17BrN4O3

Molecular Weight

489.3 g/mol

IUPAC Name

2-(4-bromophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one

InChI

InChI=1S/C24H17BrN4O3/c1-2-31-18-13-7-15(8-14-18)22-26-23(32-28-22)21-19-5-3-4-6-20(19)24(30)29(27-21)17-11-9-16(25)10-12-17/h3-14H,2H2,1H3

InChI Key

PLGVKJGGFQHTKH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Br

Origin of Product

United States

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